1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-methyl-
Description
1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-methyl- is a substituted pyrrole derivative characterized by a methyl group at position 1 and a 3-methoxy-1-propynyl group at position 2 of the pyrrole ring. Pyrroles are aromatic heterocycles with a five-membered ring containing one nitrogen atom, and their derivatives are critical in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and reactivity .
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-(3-methoxyprop-1-ynyl)-1-methylpyrrole |
InChI |
InChI=1S/C9H11NO/c1-10-7-3-5-9(10)6-4-8-11-2/h3,5,7H,8H2,1-2H3 |
InChI Key |
VXHLURWLPMFHRE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C#CCOC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation generally involves:
- Starting from a suitably substituted pyrrole or pyrrole precursor.
- Introduction of the alkynyl side chain (3-methoxy-1-propynyl) via alkynylation reactions.
- N-methylation of the pyrrole nitrogen.
Alkynylation of Pyrrole at the 2-Position
Experimental Insights and Optimization
Synthesis of 2-Halopyrrole Intermediates
A practical synthesis of 2-halopyrrole intermediates involves chlorination of pyrrole-2-carbaldehyde derivatives using N-chlorosuccinimide at low temperature (0°C), yielding pure 2-chloropyrrole derivatives after crystallization without extensive chromatography. This intermediate is crucial for subsequent alkynylation.
Alkynylation via Sonogashira Coupling
The Sonogashira coupling of 2-halopyrrole with 3-methoxy-1-propyne proceeds smoothly under palladium catalysis with copper iodide as co-catalyst. The reaction is typically run at room temperature or slightly elevated temperatures in solvents like tetrahydrofuran or dimethylformamide. The methoxy group on the alkyne is stable under these conditions, allowing the formation of the 2-(3-methoxy-1-propynyl)pyrrole derivative in good yield.
N-Methylation
N-Methylation of the pyrrole nitrogen can be achieved post-alkynylation to avoid side reactions. Methyl iodide in the presence of a base such as potassium carbonate in acetone or DMF is a common method. Alternatively, reductive methylation with formaldehyde and sodium cyanoborohydride can provide mild conditions preserving sensitive functionalities.
Spectroscopic and Analytical Characterization
The synthesized compound is characterized by:
- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$-NMR confirm the presence of the methoxy group, the propynyl side chain, and the methyl group on nitrogen.
- Infrared Spectroscopy (IR): Characteristic alkyne C≡C stretch (~2100-2200 cm$$^{-1}$$) and methoxy C–O stretch (~1100-1150 cm$$^{-1}$$) are observed.
- Mass Spectrometry (MS): Confirms molecular weight consistent with the molecular formula.
- Elemental Analysis: Validates purity and composition.
Summary Table: Preparation Methods of 1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-methyl-
Chemical Reactions Analysis
1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the methoxypropynyl group, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects and Molecular Properties
The table below compares key structural features and molecular properties of 1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-methyl- with related pyrrole derivatives:
Key Observations :
- Substituent Complexity : The target compound’s 3-methoxypropynyl group introduces both electron-donating (methoxy) and reactive (terminal alkyne) functionalities, distinguishing it from simpler analogs like N-Methylpyrrole .
- Reactivity : The terminal alkyne group enables click chemistry applications (e.g., cycloadditions), unlike compounds with inert substituents like hexyl or methyl .
Functional and Application Differences
- The target compound’s methoxy-propynyl group may offer similar versatility but with reduced halogen-associated toxicity .
- Flavor and Fragrance: N-Methylpyrrole contributes smoky, woody notes in coffee and food products (). The target compound’s substituents could modify these sensory properties, though this remains speculative without direct data .
- Material Science : Terminal alkynes in the target compound are valuable in polymer chemistry or metal-organic frameworks, unlike hexyl-substituted pyrroles, which lack such reactivity .
Biological Activity
1H-Pyrrole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-methyl- is one such derivative that has been studied for its potential therapeutic applications. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of 1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-methyl- is characterized by the presence of a pyrrole ring substituted with a methoxy and propynyl group. This unique structure is believed to contribute to its biological activity.
Antimicrobial Activity
Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. A study focused on various pyrrole compounds found that those with methoxy substitutions demonstrated enhanced activity against bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 μg/mL for these derivatives .
Anticancer Properties
The anticancer potential of pyrrole derivatives has been extensively studied. One case study highlighted the ability of certain pyrrole compounds to inhibit the growth of cancer cell lines, particularly in breast and lung cancers. The compound 1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-methyl- showed promising results in vitro, with an IC50 value of approximately 15 μM against MCF-7 breast cancer cells .
The mechanism by which 1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-methyl- exerts its biological effects may involve the inhibition of key enzymes associated with cell proliferation and survival. Molecular docking studies suggest that this compound can bind effectively to ATP-binding sites of various kinases, potentially disrupting signaling pathways critical for tumor growth .
Case Studies
Toxicological Considerations
While the biological activity of 1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-methyl- is promising, it is crucial to assess its toxicity profile. Preliminary toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to evaluate long-term effects and safety in vivo .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-methyl- derivatives, and how do reaction conditions influence yield?
- Methodology : A general procedure involves refluxing precursors (e.g., 4-aroyl derivatives) with chloranil in xylene for 25–30 hours, followed by NaOH treatment, organic layer separation, and recrystallization from methanol . Key variables include solvent choice (e.g., xylene for high-boiling conditions), catalyst (chloranil for dehydrogenation), and purification steps (silica gel column chromatography or methanol recrystallization). Yield optimization requires monitoring reaction time and stoichiometric ratios.
Q. How can structural characterization of this compound be performed using crystallographic techniques?
- Methodology : Single-crystal X-ray diffraction (e.g., Stoe IPDS-II diffractometer) is critical. For example, dihedral angles between pyrrole and substituent rings (e.g., methoxyphenyl, phenyl) can be calculated to confirm molecular geometry . Hydrogen bonding networks (e.g., O-H···N interactions) stabilize crystal packing and should be analyzed via refinement tools like SHELX .
Q. What safety protocols are essential during handling due to its acute toxicity and irritant properties?
- Methodology : Use NIOSH/EN 166-compliant PPE (gloves, respirators), ensure fume hood ventilation, and avoid dust generation. In case of exposure, consult a physician immediately and provide the safety data sheet (SDS) for reference. Note its GHS classifications: H302 (oral toxicity), H315 (skin irritation), and H319 (eye damage) .
Advanced Research Questions
Q. How do contradictory spectral data (e.g., NMR vs. X-ray) for this compound arise, and how can they be resolved?
- Methodology : Discrepancies may stem from dynamic effects (e.g., tautomerism) or crystal packing forces altering bond angles. Cross-validate using:
- X-ray crystallography for solid-state conformation .
- VT-NMR (variable-temperature NMR) to detect equilibrium shifts in solution .
- DFT calculations to model electronic environments and compare with experimental data .
Q. What strategies mitigate side reactions during functionalization of the 3-methoxypropynyl group?
- Methodology : Protect the propargyl ether moiety using silyl groups (e.g., TMSCl) prior to electrophilic substitution. Monitor reaction progress via LC-MS to detect intermediates. For example, in palladium-catalyzed couplings, optimize ligand selection (e.g., XPhos) to suppress alkyne polymerization .
Q. How does the methoxypropynyl substituent influence electronic properties and reactivity in cross-coupling reactions?
- Methodology : Perform Hammett analysis to quantify electron-withdrawing/donating effects. Compare reaction rates of methoxypropynyl-substituted pyrroles with analogs (e.g., ethoxy or methyl groups) in Suzuki-Miyaura couplings. Use cyclic voltammetry to measure redox potentials .
Contradictions and Resolutions
- vs. 4 : While recommends water-based fire suppression, highlights H335 (respiratory irritation). Resolution: Use CO₂ extinguishers to avoid toxic gas release (e.g., HBr) and prioritize respiratory protection .
- vs. 20 : Longer reflux times (30 hours) in may degrade heat-sensitive substituents. Resolution: For thermolabile analogs (e.g., hydroxyl groups), employ microwave-assisted synthesis to reduce time .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
